molecular formula C18H14F3N3O2 B6582810 2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1116017-17-4

2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6582810
CAS No.: 1116017-17-4
M. Wt: 361.3 g/mol
InChI Key: IMOXLHDBHOQACJ-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities .


Synthesis Analysis

The synthesis of similar quinazoline derivatives has been reported in the literature. For instance, a total of eighteen 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives were designed and synthesized via a hybrid pharmacophore approach . Another study reported the synthesis of quinazolin-4(3H)-ones via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by means of single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives typically involve the functionalization of alkyl boronic esters or the reaction of o-amino benzamides with thiols .

Properties

IUPAC Name

2-(2-methylquinazolin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-11-22-15-8-3-2-7-14(15)17(23-11)26-10-16(25)24-13-6-4-5-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOXLHDBHOQACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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